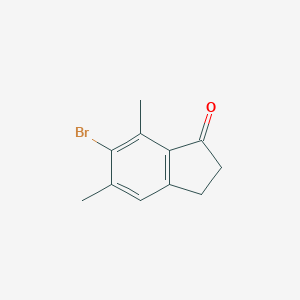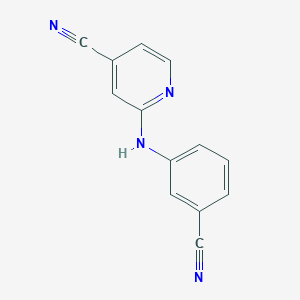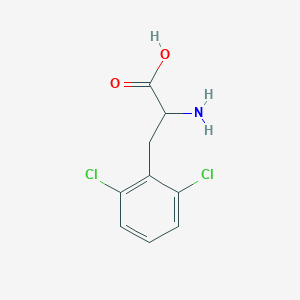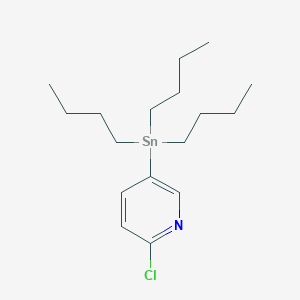
6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one” is a chemical compound that belongs to the class of organic compounds known as indenones . Indenones are compounds containing an indene moiety (a cyclopentadiene fused to a benzene ring), which bears a ketone group .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a fused six-membered benzene ring and a five-membered cyclopentadiene ring, with a ketone functional group (C=O) at the 1-position, a bromine atom at the 6-position, and methyl groups (CH3) at the 5 and 7-positions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the bromine atom could increase the compound’s density and boiling point compared to the parent indenone compound .Wirkmechanismus
The mechanism of action of 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one is not fully understood, but studies have suggested that it may act through the inhibition of specific enzymes involved in cellular processes such as DNA replication and protein synthesis. It has also been suggested that this compound may activate certain signaling pathways involved in apoptosis and cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, it has been shown to have antiproliferative effects on cancer cells, as well as the ability to induce apoptosis in these cells. It has also been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one in lab experiments is its relatively low toxicity, which makes it a safer alternative to other chemicals that may be used in similar experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of this compound, as well as its potential side effects and toxicity.
In addition to its potential as a cancer therapy, this compound may also have applications in the treatment of other diseases, such as neurological disorders and inflammatory conditions. Further research is needed to explore these potential applications.
Overall, the study of this compound has the potential to yield important insights into the mechanisms of disease and the development of new therapeutic agents.
Synthesemethoden
The synthesis of 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one involves the reaction of 6-bromoindanone with acetone in the presence of an acid catalyst. This reaction results in the formation of this compound as a yellow solid. The purity of the compound can be improved through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one has been found to have a range of potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound is able to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for use in cancer therapy.
In addition to its potential as a cancer therapy, this compound has also been studied for its effects on inflammation and oxidative stress. It has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of inflammatory and oxidative stress-related disorders.
Eigenschaften
IUPAC Name |
6-bromo-5,7-dimethyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-6-5-8-3-4-9(13)10(8)7(2)11(6)12/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHGVZCBXKEVIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Br)C)C(=O)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)






![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)

![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)
![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)
![2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B169512.png)

